molecular formula C11H11ClN2OS B283677 N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)propanamide

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)propanamide

Cat. No. B283677
M. Wt: 254.74 g/mol
InChI Key: OARVWIXCJKNFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)propanamide, also known as CMH-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the field of cancer treatment. In

Scientific Research Applications

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)propanamide has shown potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in cancer cells. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)propanamide has been shown to be effective against several types of cancer, including breast, ovarian, and lung cancer. It has also been found to have a synergistic effect when used in combination with other chemotherapeutic agents.

Mechanism of Action

The mechanism of action of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)propanamide involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)propanamide induces apoptosis in cancer cells, leading to their death. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)propanamide has also been found to inhibit the growth of blood vessels that supply nutrients to tumors, thereby inhibiting their growth.
Biochemical and Physiological Effects:
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)propanamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of blood vessels that supply nutrients to tumors, and inhibit the activity of the proteasome. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)propanamide has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in inhibiting the growth of cancer cells. However, there are also limitations to using N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)propanamide in lab experiments. Its low solubility in water makes it difficult to administer, and its toxicity to normal cells may limit its use in clinical applications.

Future Directions

There are several future directions for research on N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)propanamide. One area of research could focus on improving the solubility of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)propanamide in water, making it easier to administer. Another area of research could focus on developing more effective drug delivery systems for N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)propanamide to minimize its toxicity to normal cells. Additionally, research could focus on identifying the specific types of cancer that N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)propanamide is most effective against and developing personalized treatment plans for patients. Finally, research could explore the potential of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)propanamide in combination with other chemotherapeutic agents to enhance its effectiveness in cancer treatment.

Synthesis Methods

The synthesis of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)propanamide has been achieved using several methods, including the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by reaction with methylamine. Another method involves the reaction of 2-aminobenzothiazole with chloroacetic acid, followed by reaction with thionyl chloride and then with methylamine. The yield of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)propanamide using these methods ranges from 45-70%.

properties

Molecular Formula

C11H11ClN2OS

Molecular Weight

254.74 g/mol

IUPAC Name

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C11H11ClN2OS/c1-3-10(15)14-11-13-8-5-7(12)6(2)4-9(8)16-11/h4-5H,3H2,1-2H3,(H,13,14,15)

InChI Key

OARVWIXCJKNFHW-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C(=C2)Cl)C

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C=C(C(=C2)Cl)C

Origin of Product

United States

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